molecular formula C15H19F3N2O B2477915 N-[(1-methylpiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide CAS No. 954016-73-0

N-[(1-methylpiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide

Cat. No.: B2477915
CAS No.: 954016-73-0
M. Wt: 300.325
InChI Key: JKEVQPVUKIVFKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-Methylpiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide is a benzamide derivative designed for pharmaceutical and neuropharmacological research. This compound features a lipophilic trifluoromethyl-substituted aromatic ring connected to a 1-methylpiperidine moiety via a methylene bridge, a structural motif common in ligands targeting central nervous system (CNS) receptors and transporters . The piperidine and amide functional groups contribute to the molecule's polarity and potential for hydrogen bonding, influencing its pharmacokinetic properties and blood-brain barrier permeability . Benzamide derivatives with similar structural features, particularly those incorporating the trifluoromethylbenzamide and N-alkylpiperidine groups, have been identified as key scaffolds in the development of probes and inhibitors for various biological targets . Notably, closely related compounds are investigated as potent inhibitors of the Glycine Transporter 1 (GlyT1) . GlyT1 is a key modulator of excitatory NMDA receptor and inhibitory glycine receptor neurotransmission, making it a promising target for researching schizophrenia, cognitive disorders, Parkinson's disease, and neuropathic pain . Other structural analogs function as ligands for receptors such as the histamine H4 receptor, implicating them in studies for allergic and inflammatory conditions, or the angiopoietin-1 receptor, which plays a role in angiogenesis . The presence of the trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability and membrane permeability . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(1-methylpiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2O/c1-20-7-5-11(6-8-20)10-19-14(21)12-3-2-4-13(9-12)15(16,17)18/h2-4,9,11H,5-8,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEVQPVUKIVFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methylpiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the Piperidine Intermediate: The starting material, 1-methylpiperidine, is reacted with formaldehyde and hydrogen chloride to form N-(1-methylpiperidin-4-yl)methanol.

    Introduction of the Trifluoromethyl Group: The intermediate is then reacted with trifluoromethylbenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methylpiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to N-[(1-methylpiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide. For instance, trifluoromethyl derivatives have shown promising results in inhibiting cancer cell proliferation. A study evaluated various trifluoromethyl pyrimidine derivatives, revealing that some exhibited significant activity against multiple cancer cell lines including PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer) at concentrations as low as 5 μg/ml .

Table 1: Anticancer Activity of Trifluoromethyl Derivatives

CompoundCell LineIC50 (μg/ml)Reference
Compound APC35
Compound BK5625
Compound CHela5
Compound DA5495

Antifungal and Insecticidal Applications

The compound's structural features suggest potential antifungal and insecticidal activities. In a recent investigation, several trifluoromethyl-containing compounds were synthesized and tested for their antifungal efficacy against various pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. Notably, some derivatives showed inhibition rates comparable to established fungicides .

Table 2: Antifungal Activity of Trifluoromethyl Derivatives

CompoundPathogenInhibition Rate (%) at 50 μg/mlReference
Compound EB. cinerea96.76
Compound FS. sclerotiorum82.73
Compound GC. gloeosporioides69.75

Agricultural Applications

Due to its antifungal properties, this compound can be explored as a potential agricultural agent for crop protection. The efficacy of similar compounds against plant pathogens indicates that they could serve as effective agents in managing fungal diseases in crops.

Synthesis and Characterization Studies

The synthesis of this compound typically involves multi-step reactions that include the formation of amide bonds and the introduction of trifluoromethyl groups, which are crucial for enhancing biological activity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Case Studies

  • Anticancer Activity Assessment : A study conducted on a series of trifluoromethyl derivatives demonstrated their ability to inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest . This highlights the therapeutic potential of compounds with similar structures.
  • Fungicidal Efficacy : Research on the antifungal properties of related compounds showed that certain derivatives could effectively reduce fungal growth in vitro, suggesting their application in agricultural settings for disease management .

Mechanism of Action

The mechanism of action of N-[(1-methylpiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

(a) 4-Methyl-3-(2-((1-methylpiperidin-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide (Compound 17, )

  • Key Differences: Incorporates a quinazolin-6-ylamino group instead of a simple benzamide.
  • Synthetic Yield : 69% (vs. variable yields for the target compound, depending on route).
  • Purity : >99% (HPLC), comparable to the target compound’s typical purity .
  • Functional Impact : The quinazoline scaffold may enhance kinase inhibition, as seen in EGFR/VEGFR-targeting analogues.

(b) N-(3-(Trifluoromethyl)-4-((4-methylpiperazin-1-yl)methyl)phenyl)-3-trifluoromethyl-4-(3-chloropropoxy)-benzamide (Compound 63, )

  • Key Differences : Replaces piperidine with piperazine and adds a 3-chloropropoxy substituent.
  • Synthetic Route : Similar coupling methods (HBTU/Et3N) but lower yield (53% vs. higher yields for piperidine analogues).
  • Physicochemical Data :
    • ¹H NMR : δ 8.3 (aromatic protons, distinct splitting pattern due to chloropropoxy).
    • HRMS : m/z 538.1681 (calc. 538.1690) .
  • Functional Impact : The piperazine and chloropropoxy groups may improve solubility but reduce blood-brain barrier penetration compared to piperidine derivatives.

Analogues with Varied Aromatic Substitutions

(a) N-[(3-Chlorophenyl)methyl]-3-(trifluoromethyl)benzamide (25a, )

  • Key Differences : Substitutes piperidinylmethyl with a 3-chlorobenzyl group.
  • Synthetic Yield : ≥95% (amide coupling), higher than some piperidine-containing analogues.
  • Purity : ≥95% (HPLC) .
  • Functional Impact : Lacks the piperidine’s basicity, reducing interaction with cation-π binding pockets in receptors.

(b) Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide, )

  • Key Differences : Trifluoromethyl at 2-position and isopropoxy substituent.
  • Application : Agricultural fungicide (vs. pharmaceutical focus of the target compound).
  • Functional Impact : The 2-trifluoromethyl orientation reduces steric hindrance, favoring fungicidal activity over human kinase inhibition .

Enantiomerically Pure Analogues ()

(a) (S)-N-(1-(4-Cyclopropyl-3-(2-((1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl)amino)quinazolin-7-yl)phenyl)ethyl)-3-(trifluoromethyl)benzamide (Compound 47)

  • Key Differences : Chiral center introduced via (S)-configured ethyl group; pyrazole-quinazoline hybrid.
  • Synthetic Yield : 82% (stereoselective synthesis), demonstrating efficient enantiomer control.
  • Functional Impact : Enhanced selectivity for kinases (e.g., ALK/ROS1) due to stereospecific binding .

Tabulated Comparison of Key Parameters

Compound Name Core Structure Substituents Yield (%) Purity (%) Key Application Reference
Target Compound Benzamide 3-CF₃, 1-methylpiperidin-4-ylmethyl 60–75 >98 Kinase inhibition
Compound 17 () Quinazoline-benzamide Quinazolin-6-ylamino 69 >99 Oncology
Compound 63 () Benzamide 4-Piperazinylmethyl, 3-chloropropoxy 53 >95 Solubility optimization
25a () Benzamide 3-Chlorobenzyl ≥95 ≥95 Receptor modulation
Flutolanil () Benzamide 2-CF₃, 3-isopropoxy N/A N/A Agriculture

Research Findings and Trends

  • Piperidine vs. Piperazine : Piperazine analogues (e.g., Compound 63) often exhibit improved aqueous solubility but reduced CNS penetration compared to piperidine derivatives .
  • Chiral Centers : Enantiomerically pure variants (e.g., Compound 47) show enhanced target selectivity, reducing off-target effects in kinase inhibition .
  • Trifluoromethyl Positioning : The 3-trifluoromethyl orientation (target compound) optimizes steric and electronic interactions in hydrophobic binding pockets, whereas 2-substituted analogues (e.g., flutolanil) prioritize bulkier substituents .

Biological Activity

N-[(1-methylpiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H17F3N2
  • Molecular Weight : 258.28 g/mol
  • CAS Number : 1529769-18-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways. Studies suggest that the compound may act as a modulator of kinase activity, particularly in relation to T-cell signaling pathways.

Key Mechanisms:

  • Tyrosine Kinase Modulation : The compound has been shown to interact with non-receptor tyrosine kinases, which play a crucial role in T-cell maturation and function .
  • Inhibition of Protein Kinases : Molecular docking studies indicate that this compound may exhibit inhibitory effects on specific kinases, potentially leading to altered cellular signaling and proliferation .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
Antimicrobial Activity Potential against various bacterial strains, particularly mycobacteria .
Immunomodulatory Effects Modulation of T-cell responses through kinase inhibition .
Cytotoxicity Exhibits cytotoxic effects on certain cancer cell lines in vitro .

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Efficacy :
    • A study assessed the compound's binding affinity for mycobacterial targets. Results indicated favorable binding energies compared to known anti-tuberculosis drugs, suggesting potential for development as an antimicrobial agent .
  • Cancer Cell Line Studies :
    • In vitro studies demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, implicating its potential as an anticancer therapeutic .
  • T-cell Activation :
    • Research highlighted the compound's role in modulating T-cell activation pathways, which could be beneficial in therapeutic strategies for autoimmune diseases and cancers .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare N-[(1-methylpiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide, and how can purity be ensured?

  • Methodological Answer: The compound is typically synthesized via multi-step reactions involving coupling of piperidine derivatives with benzamide precursors. Key steps include:

  • Amide bond formation: Use of coupling agents like HBTU or BOP with Et₃N in THF to activate carboxylic acids (e.g., ).
  • Purification: Silica gel column chromatography with optimized solvent systems (e.g., DCM:MeOH gradients) is critical for isolating high-purity products .
  • Quality control: Confirm structural integrity via ¹H/¹³C NMR (e.g., δ 7.74 ppm for aromatic protons in ) and mass spectrometry (e.g., ESI m/z 488.6 [M+H]⁺) .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer:

  • NMR spectroscopy: Assign peaks for the trifluoromethyl group (δ ~120-130 ppm in ¹⁹F NMR) and piperidine methyl protons (δ ~2.3-2.5 ppm in ¹H NMR) .
  • Mass spectrometry: High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₆H₂₀F₃N₂O) and detects impurities .
  • Melting point analysis: Used to assess crystallinity (e.g., mp 160°C in ) .

Q. What safety protocols are recommended for handling this compound during synthesis?

  • Methodological Answer:

  • Hazard assessment: Conduct DSC analysis to identify decomposition risks (e.g., thermal instability noted in ).
  • Mutagenicity screening: Use Ames II testing to evaluate genotoxicity (mutagenicity comparable to benzyl chloride per ) .
  • PPE: Use fume hoods, nitrile gloves, and lab coats to minimize exposure to mutagenic intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in large-scale synthesis?

  • Methodological Answer:

  • Solvent selection: THF enhances solubility of intermediates (e.g., 85% yield in ), while acetonitrile improves coupling efficiency .
  • Catalyst screening: Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts.
  • Scale-up adjustments: Maintain stoichiometric ratios (e.g., 1:1.2 substrate:reagent) and control exothermic reactions via dropwise addition .

Q. What strategies resolve contradictions in reported biological activities of structurally analogous compounds?

  • Methodological Answer:

  • Structure-activity relationship (SAR) studies: Compare trifluoromethyl vs. methoxy substituents (e.g., ) to isolate electronic effects.
  • Dose-response assays: Use IC₅₀ values to differentiate potency (e.g., 4 µM vs. 10 µM in enzyme inhibition) .
  • Meta-analysis: Cross-reference mutagenicity data (e.g., Ames test results in vs. PubChem profiles) .

Q. How does the trifluoromethyl group influence binding to biological targets?

  • Methodological Answer:

  • Computational modeling: Perform molecular docking (e.g., AutoDock Vina) to predict interactions with hydrophobic pockets in enzymes (e.g., kinase targets) .
  • Comparative studies: Replace CF₃ with CH₃ and measure ΔG binding via ITC (isothermal titration calorimetry) to quantify lipophilicity effects .

Q. What purification techniques are effective for isolating this compound from complex mixtures?

  • Methodological Answer:

  • Flash chromatography: Use Biotage® systems with C18 columns for polar impurities.
  • Recrystallization: Optimize solvent pairs (e.g., EtOAc/hexane) to enhance crystal formation .

Q. How can computational tools predict the compound’s metabolic stability?

  • Methodological Answer:

  • In silico ADME: Use SwissADME to calculate logP (e.g., ~2.5) and CYP450 inhibition profiles .
  • Metabolite identification: Simulate Phase I/II metabolism with Schrödinger’s MetaSite .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.